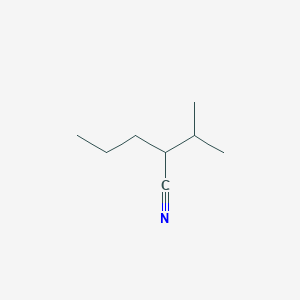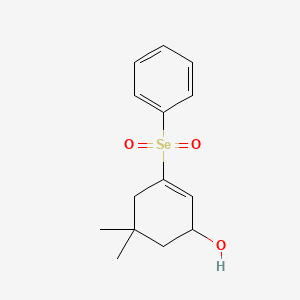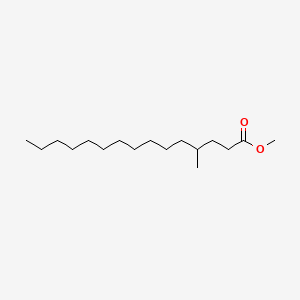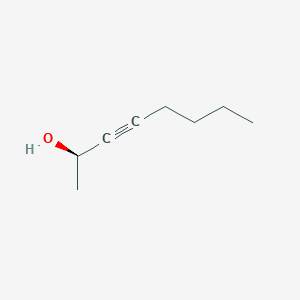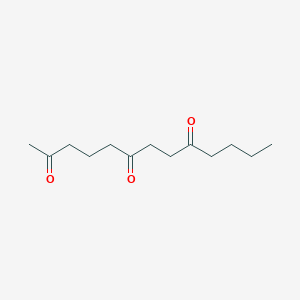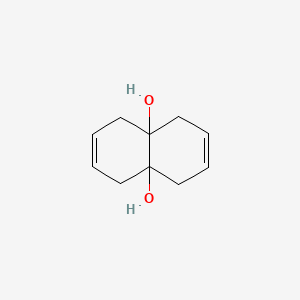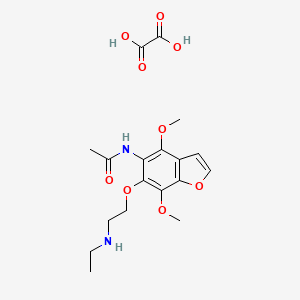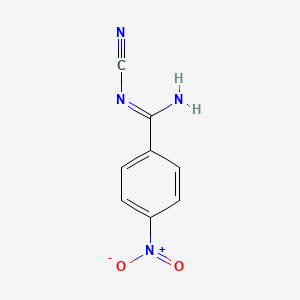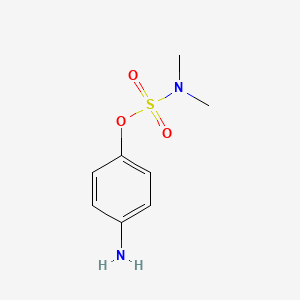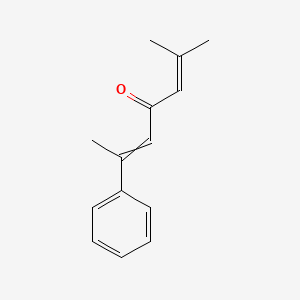
2-Methyl-6-phenylhepta-2,5-dien-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-6-phenylhepta-2,5-dien-4-one is an organic compound with a unique structure characterized by a hepta-dienone backbone substituted with methyl and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-phenylhepta-2,5-dien-4-one typically involves the aldol condensation of acetophenone with isobutyraldehyde, followed by dehydration to form the conjugated diene system. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide under reflux conditions.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-6-phenylhepta-2,5-dien-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the conjugated diene system into saturated or partially saturated compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the diene system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., Grignard reagents) are employed under appropriate conditions.
Major Products
Oxidation: Epoxides, ketones, or carboxylic acids.
Reduction: Saturated or partially saturated hydrocarbons.
Substitution: Halogenated derivatives or products of nucleophilic addition.
Aplicaciones Científicas De Investigación
2-Methyl-6-phenylhepta-2,5-dien-4-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of fine chemicals and as an intermediate in the production of fragrances and flavors.
Mecanismo De Acción
The mechanism of action of 2-Methyl-6-phenylhepta-2,5-dien-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s conjugated diene system allows it to participate in various biochemical pathways, potentially leading to the modulation of cellular processes. Specific molecular targets and pathways are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethyl-2,5-heptadien-4-one: Similar structure but with different substituents.
2-Methyl-6-(4-methyl-3-cyclohexen-1-yl)hepta-2,5-dien-4-one: Contains a cyclohexene ring instead of a phenyl group.
Uniqueness
2-Methyl-6-phenylhepta-2,5-dien-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its conjugated diene system and phenyl group make it a versatile compound for various applications.
Propiedades
Número CAS |
76443-09-9 |
|---|---|
Fórmula molecular |
C14H16O |
Peso molecular |
200.28 g/mol |
Nombre IUPAC |
2-methyl-6-phenylhepta-2,5-dien-4-one |
InChI |
InChI=1S/C14H16O/c1-11(2)9-14(15)10-12(3)13-7-5-4-6-8-13/h4-10H,1-3H3 |
Clave InChI |
ADMAFXNDPUFZPV-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC(=O)C=C(C)C1=CC=CC=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzene, 1-methoxy-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B14444991.png)

